Zanamivir-13C,15N2 Zanamivir-13C,15N2 Zanamivir-13C,15N2 is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS. Zanamivir is a sialic acid analog that inhibits neuraminidase release of newly replicated influenza virus particles. It has been shown to selectively inhibit the growth of influenza A and B viruses in plaque reduction assays with IC50 values ranging from 5 to 14 nM and to directly inhibit influenza A and B virus neuraminidases with IC50 values ranging from 0.6 to 7.9 nM in vitro. Intranasal zanamivir administration at 0.4 mg/kg twice daily reduces mortality and viral titers in lung homogenates of mice infected with influenza.

Brand Name: Vulcanchem
CAS No.: 1276528-62-1
VCID: VC0023949
InChI: InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1
SMILES: CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N
Molecular Formula: C₁₁¹³CH₂₀N₂¹⁵N₂O₇
Molecular Weight: 335.29

Zanamivir-13C,15N2

CAS No.: 1276528-62-1

Cat. No.: VC0023949

Molecular Formula: C₁₁¹³CH₂₀N₂¹⁵N₂O₇

Molecular Weight: 335.29

* For research use only. Not for human or veterinary use.

Zanamivir-13C,15N2 - 1276528-62-1

Specification

Description Zanamivir-13C,15N2 is intended for use as an internal standard for the quantification of zanamivir by GC- or LC-MS. Zanamivir is a sialic acid analog that inhibits neuraminidase release of newly replicated influenza virus particles. It has been shown to selectively inhibit the growth of influenza A and B viruses in plaque reduction assays with IC50 values ranging from 5 to 14 nM and to directly inhibit influenza A and B virus neuraminidases with IC50 values ranging from 0.6 to 7.9 nM in vitro. Intranasal zanamivir administration at 0.4 mg/kg twice daily reduces mortality and viral titers in lung homogenates of mice infected with influenza.

CAS No. 1276528-62-1
Molecular Formula C₁₁¹³CH₂₀N₂¹⁵N₂O₇
Molecular Weight 335.29
IUPAC Name N-[(2S,3R,4S)-4-[bis(15N)(azanyl)(113C)methylideneamino]-6-methyl-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-3-yl]acetamide
Standard InChI InChI=1S/C12H22N4O5/c1-5-3-7(16-12(13)14)9(15-6(2)18)11(21-5)10(20)8(19)4-17/h3,7-11,17,19-20H,4H2,1-2H3,(H,15,18)(H4,13,14,16)/t7-,8+,9+,10+,11-/m0/s1/i12+1,13+1,14+1
SMILES CC1=CC(C(C(O1)C(C(CO)O)O)NC(=O)C)N=C(N)N

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